8-Fluoro-3-methylquinoline
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Overview
Description
8-Fluoro-3-methylquinoline is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methylquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through diazotization followed by fluorination . Another method involves the direct fluorination of 8-methylquinoline using reagents such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
8-Fluoro-3-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5-Fluoroquinoline: Known for its use in the synthesis of various pharmaceuticals.
7-Fluoroquinoline: Exhibits unique properties due to the position of the fluorine atom.
Uniqueness: 8-Fluoro-3-methylquinoline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and efficacy in various applications compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
8-fluoro-3-methylquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 |
InChI Key |
RYBCOOTZZMCBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)F)N=C1 |
Origin of Product |
United States |
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